2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted aniline, and a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylaniline to obtain 3-chloro-2-methylaniline. This intermediate is then reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3-chloro-2-methylaniline. Finally, this compound is coupled with pyridin-3-ylacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially including the removal of the sulfonyl group.
Hydrolysis: Breakdown products including the corresponding amine and carboxylic acid.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group could play a role in binding to the target, while the chloro and pyridinylacetamide moieties might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Used in the synthesis of sulfonamides and sulfonate esters.
3-Chloro-2-methylaniline: An intermediate in the synthesis of various organic compounds.
Pyridin-3-ylacetic Acid: Used in the synthesis of pyridine derivatives.
Uniqueness
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-15-18(21)10-5-11-19(15)24(28(26,27)17-8-3-2-4-9-17)14-20(25)23-16-7-6-12-22-13-16/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBHBHNUZGCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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